1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

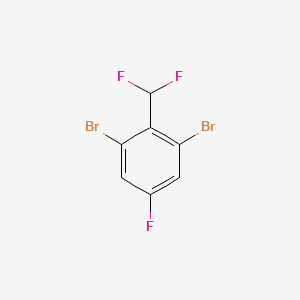

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polysubstituted benzene derivatives. The base structure consists of a benzene ring bearing three distinct substituent types: two bromine atoms, one fluorine atom, and one difluoromethyl group. The positional descriptors 1,3-dibromo indicate bromine atoms located at the first and third carbon positions of the benzene ring, while the 2-(difluoromethyl) designation specifies the difluoromethyl group attachment at the second carbon position. The 5-fluoro component identifies the fluorine atom placement at the fifth carbon position, completing the substitution pattern around the aromatic ring.

The molecular formula C₇H₃Br₂F₃ reflects the precise atomic composition of this compound, with seven carbon atoms forming the aromatic framework and difluoromethyl substituent. Three hydrogen atoms remain on the benzene ring after substitution, while two bromine atoms and three fluorine atoms complete the halogen complement. The molecular weight of 303.90 grams per mole indicates a relatively dense molecule due to the presence of heavy halogen atoms. This molecular composition places the compound within the category of polyhalogenated aromatic hydrocarbons, specifically those containing both bromine and fluorine substituents.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Br₂F₃ |

| Molecular Weight | 303.90 g/mol |

| CAS Registry Number | 1805122-63-7 |

| Substitution Pattern | 1,3-dibromo-2-(difluoromethyl)-5-fluoro |

The Chemical Abstracts Service registry number 1805122-63-7 provides unique identification for this specific compound, distinguishing it from related isomers and structural analogs. The Simplified Molecular Input Line Entry System representation FC(F)C1=C(Br)C=C(F)C=C1Br encodes the complete structural connectivity, showing the difluoromethyl group attachment and halogen positioning around the benzene ring. This systematic approach to nomenclature ensures precise communication regarding the compound's structure within the scientific community.

Eigenschaften

IUPAC Name |

1,3-dibromo-2-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFUPQYBXULAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene involves several steps. One common method includes the use of 3,5-difluorobromobenzene as a basic raw material. The process involves heating and refluxing the raw materials in a three-necked flask at normal pressure for about 10 hours. The solvent is then distilled at normal pressure, and water is added to the system to continue distillation. The distilled aqueous solution is cooled to room temperature, followed by suction filtration to obtain the product .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is designed to be cost-effective and environmentally friendly, avoiding the use of hypertoxic substances like potassium cyanide and strong corrosive substances such as sulfuric acid and bromine .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: Common reagents used in these reactions include nucleophiles like hydroxylamine hydrochloride.

Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

Nucleophiles: Hydroxylamine hydrochloride is commonly used in substitution reactions.

Solvents: Tetrahydrofuran and petroleum ether are often used as solvents in the preparation process.

Major Products Formed

The major products formed from these reactions include various substituted benzodifluorides, which can be further used in different industrial applications .

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene has several scientific research applications:

Chemistry: It is used as a reagent and starting material for the synthesis of other chemicals.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table compares substituent positions, molecular weights, and key physical/chemical properties of the target compound with analogs:

Biologische Aktivität

1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. The presence of multiple halogens often enhances the compound's lipophilicity and affects its binding affinity to various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes. This mechanism is crucial in cancer therapeutics where enzyme inhibition can lead to decreased tumor growth.

- Receptor Modulation : It can interact with various receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that fluorinated aromatic compounds exhibit potent anticancer activities. For example, studies have shown that related compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine atoms enhances these effects by increasing the compound's metabolic stability and bioavailability.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. The halogenated structure contributes to its efficacy against various bacterial strains. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Activity : A study demonstrated that similar fluorinated compounds exhibit significant antiproliferative effects on cancer cell lines. These compounds were found to induce cell cycle arrest and promote apoptosis through caspase activation .

- Metabolic Studies : Investigations into the metabolism of fluorinated benzothiazoles revealed that these compounds can be metabolized into reactive species that bind covalently to DNA, leading to cytotoxic effects in sensitive cancer cells .

- Enzyme Interaction Studies : Research highlighted the interaction of fluorinated compounds with cytochrome P450 enzymes, which play a critical role in drug metabolism. The binding affinity and subsequent metabolic activation were shown to correlate with enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition, receptor modulation |

| Fluorinated Benzothiazoles | High | High | DNA adduct formation |

| 4-Fluoroaniline | Low | Moderate | Cell membrane disruption |

Q & A

Q. What are the recommended synthetic routes for 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For brominated difluoromethyl aromatics, direct bromination of fluorobenzene derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic Lewis acids) is common. Difluoromethyl groups can be introduced via radical fluorination or cross-coupling reactions using palladium catalysts . Key intermediates, such as 1-bromo-2,5-difluorobenzene derivatives (bp 61–234°C, density ~1.6–1.7 g/cm³), are often functionalized further .

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Methodological Answer : The bromine atoms serve as reactive sites for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, amine, or heterocyclic groups. The difluoromethyl group enhances metabolic stability and bioavailability in drug candidates by reducing basicity and increasing lipophilicity . For example, analogs with pyrazole or amide substituents have shown activity as kinase inhibitors or agrochemicals .

Q. How does the difluoromethyl group influence electronic and steric properties in catalysis?

- Methodological Answer : The difluoromethyl group (-CF2H) exerts strong electron-withdrawing effects (σₚ = 0.43), altering reaction kinetics in catalytic cycles. Its steric bulk (~1.32 Å van der Waals radius) can hinder ortho-substitution but stabilize transition states in enantioselective reactions. Spectroscopic (NMR, IR) and computational (DFT) studies are recommended to quantify these effects .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Step 1 : Validate purity via HPLC or GC-MS to rule out impurities .

- Step 2 : Compare experimental NMR (¹H/¹³C/¹⁹F) with databases (NIST Chemistry WebBook) or simulated spectra (software: ACD/Labs, Gaussian) .

- Step 3 : Use X-ray crystallography to confirm regiochemistry if ambiguity persists .

Q. What strategies improve solubility for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement.

- Derivatization : Introduce polar groups (e.g., -COOH, -OH) via hydrolysis or oxidation of the difluoromethyl moiety .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Key Research Challenges & Directions

- Synthetic Bottlenecks : Selective mono-functionalization without over-bromination requires precise stoichiometry and temperature control .

- Biological Relevance : Screen for activity against fungal or bacterial targets, leveraging fluorine’s role in membrane permeability .

- Environmental Impact : Study degradation pathways (e.g., photolysis, hydrolysis) to assess ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.